(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
Overview
Description
Sphingosine-1-phosphate (d20:1) is a zwitterionic sphingolipid, which is a phosphorylated derivative of long-chain base C20 sphingosine. It plays a vital role in various physiological and cellular processes, including atherosclerosis, inflammation, immunity, tumorigenesis, and cell proliferation. Sphingosine-1-phosphate (d20:1) is particularly significant in mammalian brain and cardiac development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine-1-phosphate (d20:1) can be synthesized through the phosphorylation of long-chain base C20 sphingosine. The process involves the use of phosphorylating agents such as adenosine triphosphate (ATP) in the presence of sphingosine kinase enzymes . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability and efficiency of the reaction.
Industrial Production Methods
Industrial production of sphingosine-1-phosphate (d20:1) involves large-scale synthesis using bioreactors. The process includes the cultivation of cells that express sphingosine kinase enzymes, followed by the extraction and purification of the compound. The use of advanced chromatography techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate (d20:1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally require controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sphingosine-1-phosphate (d20:1), which have distinct biological activities and applications .
Scientific Research Applications
Sphingosine-1-phosphate (d20:1) has numerous scientific research applications, including:
Mechanism of Action
Sphingosine-1-phosphate (d20:1) exerts its effects by acting as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). It has the ability to inhibit sphingosine-1-phosphate (d18:1)-mediated cyclooxygenase 2 (COX2) induction. This modulation of S1P signaling pathways influences various cellular processes, including inflammation and tumorigenesis .
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate (d181): A well-studied sphingolipid with an 18-carbon long-chain base length, involved in similar physiological processes.
Sphingosine-1-phosphate (d161): Another sphingolipid with a 16-carbon long-chain base length, known for its role in cell signaling.
Uniqueness
Sphingosine-1-phosphate (d20:1) is unique due to its 20-carbon long-chain base length, which allows it to act as an endogenous modulator of sphingosine-1-phosphate signaling. Its partial agonism at the S1P2 receptor and ability to inhibit COX2 induction make it distinct from other sphingolipids .
Properties
IUPAC Name |
[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUWWSOTAGQJFW-YIVRLKKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677069 | |
Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-75-2 | |
Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?
A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []
Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?
A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.
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